molecular formula C19H28ClN5O4S B12696543 1-Piperazinepropanamide, 4-methyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride CAS No. 154663-22-6

1-Piperazinepropanamide, 4-methyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride

Cat. No.: B12696543
CAS No.: 154663-22-6
M. Wt: 458.0 g/mol
InChI Key: QJBQTDVGBJELAW-UHFFFAOYSA-N
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Description

1-Piperazinepropanamide, 4-methyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride is a synthetic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinepropanamide, 4-methyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of appropriate hydrazides with carbon disulfide and an oxidizing agent.

    Attachment of Piperazinepropanamide: The piperazinepropanamide moiety can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final coupling step involves the reaction of the thiadiazole derivative with the piperazinepropanamide under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinepropanamide, 4-methyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Piperazinepropanamide, 4-methyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Pathway Modulation: The compound may affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazinepropanamide derivatives: Other derivatives with different substituents on the piperazine or thiadiazole rings.

    Thiadiazole derivatives: Compounds with similar thiadiazole structures but different functional groups.

Uniqueness

1-Piperazinepropanamide, 4-methyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

154663-22-6

Molecular Formula

C19H28ClN5O4S

Molecular Weight

458.0 g/mol

IUPAC Name

3-[3-methyl-4-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl]propanamide;hydrochloride

InChI

InChI=1S/C19H27N5O4S.ClH/c1-12-11-23(6-5-16(20)25)7-8-24(12)19-22-21-18(29-19)13-9-14(26-2)17(28-4)15(10-13)27-3;/h9-10,12H,5-8,11H2,1-4H3,(H2,20,25);1H

InChI Key

QJBQTDVGBJELAW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=NN=C(S2)C3=CC(=C(C(=C3)OC)OC)OC)CCC(=O)N.Cl

Origin of Product

United States

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